molecular formula C17H20N2O2 B171830 (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate CAS No. 167298-42-2

(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate

Cat. No.: B171830
CAS No.: 167298-42-2
M. Wt: 284.35 g/mol
InChI Key: RFHWUYIUCANZPA-INIZCTEOSA-N
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Description

(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate is a chiral compound with the molecular formula C17H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group, an amino group, and a phenylpropan-2-ylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate typically involves the reaction of (S)-1-amino-3-phenylpropan-2-ol with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The phenyl and benzyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate is unique due to its chiral nature, which imparts specific biological activities and interactions. Its ability to form stable carbamate linkages makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

benzyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWUYIUCANZPA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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